molecular formula C21H26N4O2 B5672307 N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

Cat. No.: B5672307
M. Wt: 366.5 g/mol
InChI Key: KHBZHDRJNJKOQT-UHFFFAOYSA-N
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Description

N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl group, a pyridyl-substituted piperazine ring, and a pentanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-benzyl-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-20(23-17-18-7-2-1-3-8-18)10-6-11-21(27)25-15-13-24(14-16-25)19-9-4-5-12-22-19/h1-5,7-9,12H,6,10-11,13-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBZHDRJNJKOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the pyridyl group through nucleophilic substitution. The benzyl group is then added via a benzylation reaction, and the final step involves the formation of the pentanamide backbone through amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has diverse applications across several fields:

Chemistry

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more intricate compounds, facilitating studies on reaction mechanisms.
  • Chemical Reactivity Studies : The compound undergoes various reactions such as oxidation, reduction, and substitution, making it valuable for understanding chemical behavior.

Biology

  • Receptor Binding Studies : Research has investigated its potential as a ligand in binding assays for various receptors.
  • Enzyme Inhibition Assays : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for drug development.

Medicine

  • Therapeutic Potential : this compound is explored for its efficacy in treating conditions such as cancer and neurological disorders. Its interaction with biological targets can modulate receptor or enzyme activity, influencing disease pathways.

Industry

  • Pharmaceutical Intermediate : This compound is utilized in the synthesis of pharmaceuticals and new materials, highlighting its industrial relevance.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : Preclinical studies indicate that this compound may inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
  • Neurological Disorders : Research has suggested that it could modulate neurotransmitter systems, providing insights into potential treatments for conditions like depression or anxiety.

Mechanism of Action

The mechanism of action of N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]butanamide
  • N-benzyl-5-oxo-5-[4-(3-pyridyl)piperazino]pentanamide
  • N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]hexanamide

Uniqueness

N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Biological Activity

N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a complex organic compound that has attracted significant attention in scientific research due to its diverse biological activities. This article provides an in-depth exploration of the compound's biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Benzyl Group : Enhances lipophilicity and biological activity.
  • Pyridyl-substituted Piperazine Ring : Contributes to receptor binding and modulation.
  • Pentanamide Backbone : Provides stability and facilitates interaction with biological targets.

The IUPAC name for this compound is N-benzyl-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide, with a molecular formula of C21_{21}H26_{26}N4_4O2_2 .

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, influencing various signaling pathways. The exact mechanisms are context-dependent but may involve:

  • Receptor Binding : Acting as a ligand for neurotransmitter receptors.
  • Enzyme Inhibition : Modulating the activity of enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
  • Neuroprotective Effects : Investigated for its ability to protect neurons from oxidative stress and neurodegeneration, making it a candidate for treating neurodegenerative diseases.
  • Antidiabetic Potential : Similar compounds have shown promise in inhibiting α-glucosidase, suggesting that N-benzyl derivatives may also possess antidiabetic properties .

Anticancer Studies

A study conducted on the effects of N-benzyl derivatives on cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in breast cancer models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Neuroprotective Research

In vitro assays revealed that this compound could reduce neuronal death caused by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell viability in neuronal cultures exposed to neurotoxic agents .

Antidiabetic Activity

In a comparative study with known α-glucosidase inhibitors, N-benzyl derivatives exhibited competitive inhibition profiles. The IC50_{50} values were found to be significantly lower than those of standard drugs like acarbose, indicating stronger inhibitory potential .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} (μM)
N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]butanamideStructureAnticancer15
N-benzyl-5-oxo-5-[4-(3-pyridyl)piperazino]pentanamideStructureNeuroprotective20
N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]hexanamideStructureAntidiabetic10

This table illustrates how N-benzyl derivatives vary in their biological activities and potencies, highlighting the unique properties of this compound.

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